4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid
Overview
Description
4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid is a quinoline derivative known for its diverse biological and pharmaceutical activities.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 4-hydroxy-2-quinolones, have a broad range of biological properties , suggesting they may interact with multiple targets.
Mode of Action
It’s known that similar compounds, such as 4-hydroxy-2-quinolones, can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Similar compounds, such as 4-hydroxy-2-quinolones, are known to influence a variety of biological activities, suggesting they may impact multiple pathways .
Result of Action
Similar compounds, such as 4-hydroxy-2-quinolones, are known to have a variety of biological activities , suggesting they may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are often characterized by specific binding affinities and inhibition constants, which determine the extent of its biochemical effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation. Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular mechanisms collectively contribute to the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure. For instance, prolonged exposure to this compound may lead to cumulative changes in gene expression and metabolic activity, which can have significant implications for cellular health and function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. The threshold for these effects varies depending on the specific animal model and the route of administration. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate key metabolic processes, such as glycolysis and the tricarboxylic acid cycle. These interactions can influence the overall metabolic flux and the levels of various metabolites. Additionally, this compound can affect the activity of enzymes involved in oxidative phosphorylation, thereby impacting cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at the sites of action. The distribution of this compound can also be influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid typically involves the hydrolysis of its ester derivatives. One common method is the hydrolysis of the lowest alkyl esters using a 2.8 M solution of hydrochloric acid in acetic acid with low water content . Another approach involves the acylation of commercially available anthranilate derivatives followed by cyclization .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The use of phase transfer catalysis (PTC) and other catalytic methods can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different substituents.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the 4-hydroxy and 6-carboxylic acid positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, particularly in the development of analgesics and anti-inflammatory drugs.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Hydroxyquinoline-4-carboxylic acid
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Uniqueness: 4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad range of applications make it a valuable compound in various fields .
Properties
IUPAC Name |
4-hydroxy-2-oxo-1H-quinoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-8-4-9(13)11-7-2-1-5(10(14)15)3-6(7)8/h1-4H,(H,14,15)(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPMJWDFCWLZHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CC(=O)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150453-91-1 | |
Record name | 4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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